Product packaging for 2',6'-Dihydroxyacetophenone, diacetate(Cat. No.:CAS No. 144152-28-3)

2',6'-Dihydroxyacetophenone, diacetate

Cat. No.: B14261241
CAS No.: 144152-28-3
M. Wt: 236.22 g/mol
InChI Key: BQSKGNHSFVZDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',6'-Dihydroxyacetophenone, diacetate is a protected derivative of 2',6'-dihydroxyacetophenone, a compound recognized as a valuable intermediate in organic synthesis. The parent compound is well-established as a key precursor in the production of pharmaceutical agents, including antitussive and expectorant medicines . The diacetate form offers enhanced stability for storage and handling, and can serve as a crucial synthetic intermediate. The acetyl protecting groups can be selectively removed to regenerate the sensitive dihydroxyacetophenone core, which is prone to oxidation, for subsequent reactions . The parent compound, 2',6'-dihydroxyacetophenone, can be synthesized from resorcinol through a sequence involving hydrogenation to 1,3-cyclohexanedione, acetylation, and a final dehydrogenation step . Researchers value this diacetate derivative for its utility in multi-step synthesis, particularly in the construction of complex molecules like chromones and other heterocyclic systems, where protection of phenolic hydroxyl groups is required . This product is intended for research purposes in a controlled laboratory setting and is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O5 B14261241 2',6'-Dihydroxyacetophenone, diacetate CAS No. 144152-28-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144152-28-3

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

(2-acetyl-3-acetyloxyphenyl) acetate

InChI

InChI=1S/C12H12O5/c1-7(13)12-10(16-8(2)14)5-4-6-11(12)17-9(3)15/h4-6H,1-3H3

InChI Key

BQSKGNHSFVZDGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1OC(=O)C)OC(=O)C

Origin of Product

United States

Synthetic Methodologies for 2 ,6 Dihydroxyacetophenone, Diacetate

Direct Acetylation Approaches to Functionalize Phenolic Hydroxyl Groups

The most straightforward method for preparing 2',6'-Dihydroxyacetophenone (B134842), diacetate involves the direct acetylation of the two phenolic hydroxyl groups of 2',6'-dihydroxyacetophenone. This transformation is a standard esterification process, for which several effective protocols exist.

Reactions Involving Acetic Anhydride (B1165640) and Acid Catalysis

A conventional and widely employed method for the acetylation of phenols is the use of acetic anhydride in the presence of a catalyst. While strong bases like pyridine (B92270) are common, acid catalysis is also an effective approach. Typically, a catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to a mixture of the phenolic substrate and an excess of acetic anhydride. The acid protonates the carbonyl oxygen of the anhydride, increasing its electrophilicity and facilitating the nucleophilic attack by the phenolic hydroxyl groups. The reaction is typically performed at moderate temperatures to ensure complete di-acetylation.

Table 1: Typical Conditions for Acid-Catalyzed Diacetylation

ParameterConditionPurpose
Acetylating AgentAcetic AnhydrideSource of acetyl groups
CatalystConcentrated H₂SO₄Activates the anhydride
SolventNone (Acetic Anhydride as solvent)Provides reaction medium
TemperatureRoom temperature to gentle warmingTo control reaction rate
Work-upQuenching with ice waterDecomposes excess anhydride

Exploration of Alternative Acetylating Agents and Reaction Conditions

Beyond the classic acetic anhydride method, other acetylating agents and conditions can be utilized to synthesize 2',6'-Dihydroxyacetophenone, diacetate. Acetyl chloride, for instance, is a more reactive alternative to acetic anhydride and can effect the acetylation, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct. google.com

Furthermore, advancements in green chemistry have led to the development of solvent- and catalyst-free methods for acetylation. mdpi.com Such a reaction can be performed by simply heating a mixture of 2',6'-dihydroxyacetophenone and acetic anhydride. mdpi.com This approach offers advantages in terms of simplified work-up, reduced waste, and avoidance of corrosive or toxic catalysts. The efficiency of these methods depends on factors like reaction temperature and time, which must be optimized for the specific substrate.

Multi-Step Synthesis Pathways Incorporating Selective Functionalization

Multi-step syntheses provide an alternative route to the target molecule, often by constructing the 2',6'-dihydroxyacetophenone core from simpler aromatic precursors. These pathways are particularly relevant due to the regiochemical challenges associated with the direct acylation of the resorcinol (B1680541) ring.

Synthesis from o-Quinol Acetate (B1210297) Precursors and Related Structures

While the term "o-quinol" typically refers to catechol (1,2-dihydroxybenzene), in the context of synthesizing a 2,6-disubstituted resorcinol derivative, the relevant precursor is resorcinol diacetate (1,3-diacetoxybenzene). This compound can be subjected to the Fries rearrangement, a classic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst like aluminum chloride. wikipedia.orgresearchgate.net

The reaction proceeds through the formation of an acylium cation intermediate, which then performs an electrophilic aromatic substitution on the ring. wikipedia.org However, this rearrangement on resorcinol diacetate can lead to a mixture of isomeric products, including the desired 2,6-dihydroxyacetophenone alongside the 2,4- and 4,6-isomers. ias.ac.insemanticscholar.org

A more regioselective and higher-yielding multi-step synthesis of the 2',6'-dihydroxyacetophenone precursor involves the hydrolysis of 8-acetyl-4-methyl-umbelliferone. orgsyn.orgchemicalbook.com This coumarin-based intermediate is itself prepared from resorcinol, and its subsequent hydrolysis under basic conditions provides the 2',6'-dihydroxyacetophenone core with good purity, which can then be diacetylated in a final step. orgsyn.org

Strategies for Regioselective Diacetylation

The primary challenge in synthesizing the 2',6'-dihydroxyacetophenone core is not the final diacetylation step, but the initial regioselective introduction of the acetyl group onto the resorcinol ring. Direct Friedel-Crafts acylation of resorcinol with acetyl chloride or acetic anhydride overwhelmingly favors substitution at the 4-position, which is electronically activated by both hydroxyl groups, to yield 2,4-dihydroxyacetophenone. ias.ac.injmchemsci.com Substitution at the 2-position (the γ-position) is significantly less favorable.

Therefore, strategies for obtaining the 2,6-isomer must circumvent this inherent regioselectivity. The Fries rearrangement of resorcinol diacetate is one such strategy, as it proceeds through a different mechanism. wikipedia.org However, controlling the regioselectivity of the rearrangement itself is a significant challenge. Reaction conditions, particularly temperature, play a crucial role; lower temperatures generally favor the para-isomer, while higher temperatures favor the ortho-isomer. ajchem-a.com For the resorcinol system, achieving high selectivity for the 2,6-isomer via the Fries rearrangement remains difficult, often necessitating chromatographic separation of the resulting isomers. This inherent difficulty is why pathways like the coumarin (B35378) route are often preferred for the unambiguous synthesis of the 2',6'-dihydroxyacetophenone precursor. orgsyn.orgchemicalbook.com Once the 2',6'-dihydroxyacetophenone is isolated, the final diacetylation of both hydroxyl groups proceeds without further regiochemical complications.

Optimization of Synthetic Parameters for Yield and Purity

Optimizing the synthesis of this compound requires careful consideration of the parameters for either the direct diacetylation or the multi-step pathway.

For the direct diacetylation of 2',6'-dihydroxyacetophenone, key parameters to optimize include:

Catalyst Choice and Loading : Comparing the efficiency of acid catalysts (e.g., H₂SO₄), base catalysts (e.g., pyridine, triethylamine), and catalyst-free conditions is essential. The optimal catalyst loading should be determined to maximize the reaction rate while minimizing potential side reactions.

Reaction Temperature and Time : Lowering the temperature can enhance selectivity and reduce the formation of degradation products, though it may require longer reaction times. Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) is crucial to determine the point of completion and avoid byproduct formation.

Purity of Reagents : Using pure 2',6'-dihydroxyacetophenone and freshly distilled acetylating agents is vital for achieving high purity in the final product.

For multi-step pathways involving the Fries rearrangement, optimization focuses on maximizing the yield of the 2',6'-dihydroxyacetophenone intermediate:

Lewis Acid Stoichiometry : The amount of Lewis acid (e.g., AlCl₃) used in the Fries rearrangement is critical and often required in excess of stoichiometric amounts. orgsyn.org

Temperature Control : As temperature significantly influences the ortho/para product ratio, precise temperature control is the primary tool for maximizing the yield of the desired 2,6-isomer, although achieving high selectivity remains a challenge. ajchem-a.com

Ultimately, a thorough optimization of these parameters is necessary to develop a synthetic protocol that provides this compound in high yield and purity.

Green Chemistry Approaches in Diacetate Synthesis (e.g., Solvent-free, Catalytic)

The synthesis of this compound, through the acetylation of 2',6'-dihydroxyacetophenone, is an area where the principles of green chemistry can be effectively applied to reduce environmental impact and improve efficiency. Traditional acetylation methods often rely on harsh reagents and volatile organic solvents. In contrast, green chemistry focuses on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions, such as solvent-free and microwave-assisted methods.

Solvent-free, or neat, reaction conditions are a cornerstone of green synthesis, as they eliminate the need for potentially toxic and difficult-to-recycle solvents. An efficient approach for the acetylation of phenols, which is the key transformation in producing the diacetate, can be conducted without any solvent. mdpi.com In some cases, these reactions can even proceed without a catalyst, further simplifying the process and reducing chemical waste. mdpi.com For instance, the acetylation of various alcohols, phenols, and thiols has been successfully achieved by simply mixing the substrate with acetic anhydride under mild conditions, leading to high yields of the acetylated products in a short time. mdpi.com

Catalytic methods offer another significant avenue for greening the synthesis of this compound. The use of solid acid catalysts is particularly advantageous as they are often less corrosive, easier to handle, and can be readily separated from the reaction mixture and reused. A variety of solid acid catalysts, such as montmorillonite (B579905) clay (K-10), dodecatungstophosphoric acid supported on K-10, sulfated zirconia, and ion exchange resins like Amberlyst-36, have been investigated for the acylation of resorcinol, a compound structurally related to 2',6'-dihydroxyacetophenone. researchgate.netfuture4200.com Among these, Amberlyst-36, a sulfonic acid-based ion exchange resin, was found to be highly effective. researchgate.netfuture4200.com Heteropoly acids have also been demonstrated as eco-friendly solid acid catalysts for the acetylation of phenols with acetic anhydride. semanticscholar.org Another notable heterogeneous catalyst is silica (B1680970) sulfuric acid, which has been used for the acetylation of a range of phenols under solvent-free conditions at room temperature. researchgate.net

The choice of acylating agent and catalyst can also align with green chemistry principles. Methane sulfonic acid has been employed as an efficient and metal-free catalyst for the di-acetylation of resorcinol, using either acetic anhydride or acetic acid as the acetylating agent. semanticscholar.org This approach avoids the use of metal-containing catalysts, which can be toxic and difficult to dispose of.

Energy-efficient methods, such as microwave irradiation, can significantly accelerate chemical reactions, often leading to higher yields and reduced side product formation in shorter timeframes. nih.govresearchgate.net Microwave-assisted acylation of phenols and alcohols in neat acetic anhydride has been shown to be a rapid and efficient method that often does not require a catalyst. nih.govresearchgate.net This technique is scalable and can lead to easy product isolation, often by simple evaporation or precipitation in water. nih.gov The combination of solvent-free conditions with microwave irradiation represents a powerful green chemistry strategy for acylation reactions.

The table below summarizes the findings for the acylation of resorcinol, a related dihydroxybenzene, with different solid acid catalysts, which could be indicative of their potential performance in the synthesis of this compound.

CatalystAcylating AgentKey FindingsReference
Montmorillonite clay (K-10)Acetic AcidDemonstrated catalytic activity in the acylation of resorcinol. researchgate.netfuture4200.com
Dodecatungstophosphoric acid (DTP) on K-10Acetic AcidEffective solid acid catalyst for resorcinol acylation. researchgate.netfuture4200.com
Sulfated zirconiaAcetic AcidShowed effectiveness as a solid acid catalyst in the reaction. researchgate.netfuture4200.com
Amberlyst-36 (Ion Exchange Resin)Acetic AcidFound to be a highly effective and reusable catalyst for the acylation of resorcinol. researchgate.netfuture4200.com
Methane sulfonic acidAcetic Anhydride or Acetic AcidEfficient metal-free catalyst for the di-acetylation of resorcinol, with high conversions achieved at elevated temperatures. semanticscholar.org

Chemical Reactivity and Transformations of 2 ,6 Dihydroxyacetophenone, Diacetate

Hydrolytic Cleavage of Acetate (B1210297) Moieties

The two acetate groups in 2',6'-dihydroxyacetophenone (B134842), diacetate are esters and, as such, are prone to hydrolysis under both basic and acidic conditions. This reaction cleaves the ester linkages, liberating the phenolic hydroxyl groups and producing acetic acid as a byproduct.

Saponification Reactions Leading to 2',6'-Dihydroxyacetophenone

Saponification, the hydrolysis of an ester under basic conditions, is a standard method to efficiently convert 2',6'-dihydroxyacetophenone, diacetate back to its parent compound, 2',6'-dihydroxyacetophenone. researchgate.netresearchgate.netyoutube.com This transformation is typically carried out using strong bases such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium. chemicalbook.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the acetate group. The subsequent collapse of the tetrahedral intermediate expels the phenoxide as a leaving group, which is then protonated upon acidification of the reaction mixture to yield the final dihydroxy product. orgsyn.org

The reaction is generally high-yielding, often exceeding 85-90% under optimized conditions. orgsyn.org To prevent oxidation of the resulting dihydroxyacetophenone, which can lower the yield and complicate purification, it is often beneficial to maintain an inert atmosphere (e.g., nitrogen) throughout the reaction and cooling process until the mixture is acidified. orgsyn.org

BaseSolventTemperatureTypical YieldReference
Sodium Hydroxide (NaOH)Water/EthanolReflux87-92% orgsyn.org
Potassium Hydroxide (KOH)WaterRefluxHigh researchgate.net

Acid-Catalyzed Hydrolysis Studies and Kinetic Analyses

Under acidic conditions, the hydrolysis of the acetate esters also occurs, regenerating 2',6'-dihydroxyacetophenone. While specific kinetic studies on this compound are not extensively documented, the mechanism and kinetics can be inferred from studies on analogous aryl acetates. researchgate.netrsc.org The reaction is catalyzed by strong acids, such as hydrochloric acid or sulfuric acid. google.comyoutube.com

The generally accepted mechanism for acid-catalyzed ester hydrolysis (AAC2) involves two key steps:

Protonation: The acid protonates the carbonyl oxygen of the acetate group, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer and Elimination: Subsequent proton transfers and elimination of the phenol (B47542) lead to the formation of acetic acid and the protonated phenol, which quickly deprotonates to yield 2',6'-dihydroxyacetophenone. nih.gov

Kinetic studies on similar esters, like ethyl acetate, show that the reaction typically follows pseudo-first-order kinetics because water is present in a large excess, rendering its concentration effectively constant throughout the reaction. youtube.comyoutube.com The rate of hydrolysis is dependent on factors such as the concentration of the acid catalyst, temperature, and the steric and electronic nature of the ester.

FactorEffect on Hydrolysis RateRationaleReference
Acid Concentration IncreasesHigher [H+] leads to more rapid protonation of the ester carbonyl, accelerating the rate-determining step. researchgate.net
Temperature IncreasesProvides the necessary activation energy for the reaction to proceed at a faster rate, consistent with Arrhenius theory. researchgate.net
Steric Hindrance DecreasesBulky groups near the ester functionality can impede the approach of the water nucleophile, slowing the reaction. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Diacetylated Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a cornerstone reaction class in arene chemistry. youtube.commasterorganicchemistry.com The outcome of such reactions is dictated by the directing and activating/deactivating effects of the substituents already present on the ring: the acetyl group (-COCH3) and the two acetoxy groups (-OCOCH3).

Acetyl Group (-COCH3): This group is a moderate deactivator and a meta-director. ualberta.cayoutube.com Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. ualberta.ca

Acetoxy Groups (-OCOCH3): The acetoxy group is an interesting case. While the carbonyl portion is electron-withdrawing inductively, the lone pairs on the adjacent oxygen atom can be donated into the ring via resonance. This resonance donation is the dominant effect, making the acetoxy group an activator of the ring and an ortho, para-director. ualberta.ca

In this compound, the acetyl group is at position 1, and the acetoxy groups are at positions 2' and 6'. The directing effects of these groups are therefore in opposition, leading to a complex substitution pattern. The powerful ortho, para-directing influence of the two acetoxy groups would direct incoming electrophiles to the 3' and 5' positions (ortho to one acetoxy and para to the other) and the 4' position (para to the C2'-acetoxy group). Conversely, the meta-directing acetyl group would also direct electrophiles to the 3' and 5' positions. This confluence suggests that the 3' and 5' positions are the most likely sites for electrophilic attack.

Furthermore, phenolic esters can undergo an intramolecular electrophilic substitution known as the Fries Rearrangement in the presence of a Lewis acid catalyst (e.g., AlCl3). researchgate.netwikipedia.org This reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically favoring the ortho and para positions. wikipedia.orgajchem-a.comresearchgate.net Applying this to this compound could potentially lead to the formation of more complex poly-acylated hydroxyketones.

SubstituentPositionElectronic EffectDirecting Influence
Acetyl (-COCH3)1'Deactivating (Resonance & Inductive Withdrawal)meta (to 3', 5')
Acetoxy (-OCOCH3)2'Activating (Resonance Donation > Inductive Withdrawal)ortho, para (to 3', 4', 6')
Acetoxy (-OCOCH3)6'Activating (Resonance Donation > Inductive Withdrawal)ortho, para (to 1', 5')

Nucleophilic Attack and Addition Reactions at the Carbonyl Center

The carbonyl carbon of the acetyl group in this compound is electrophilic and thus a prime target for nucleophilic attack. libretexts.orgyoutube.com This leads to nucleophilic addition reactions, where the π-bond of the carbonyl is broken, and a new bond is formed with the nucleophile. nih.govlibretexts.orgyoutube.com

A wide array of nucleophiles can participate in this reaction:

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the ketone to a secondary alcohol.

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium compounds (R-Li) add an alkyl, aryl, or vinyl group to the carbonyl carbon, forming a tertiary alcohol after acidic workup.

Cyanide: The addition of a cyanide ion (from HCN or NaCN) forms a cyanohydrin, which is a versatile intermediate for synthesizing alpha-hydroxy acids and alpha-amino alcohols. libretexts.org

Nitrogen Nucleophiles: Primary amines (R-NH2) react to form imines, while secondary amines (R2NH) yield enamines. Hydroxylamine (NH2OH) and hydrazines (R-NHNH2) react to produce oximes and hydrazones, respectively.

The reactivity of the carbonyl group can be sterically hindered by the adjacent acetoxy group at the 2' position, which may influence reaction rates compared to unhindered acetophenones.

Controlled Derivatization Strategies for Analog Synthesis

This compound is a valuable starting material for the synthesis of diverse chemical analogs, leveraging the reactivity at its three functional sites: the two acetate groups and the ketone. nih.govmdpi.com

A common strategy involves the initial deprotection (hydrolysis) of the acetate groups to unmask the phenolic hydroxyls. These hydroxyl groups can then be selectively re-functionalized. For instance, Williamson ether synthesis (using an alkyl halide and a base) can be employed to introduce various alkyl chains, creating a library of alkoxyacetophenone derivatives.

Alternatively, the carbonyl group can be the primary site for derivatization. As described previously, condensation with various hydrazines can yield a series of hydrazone analogs. nih.gov For example, reaction of the parent 2',6'-dihydroxyacetophenone with substituted hydrazines can produce biologically active scaffolds. researchgate.net Similarly, Claisen-Schmidt condensation of the acetophenone (B1666503) with various aldehydes can be used to synthesize chalcone (B49325) derivatives, which are known for their wide range of biological activities. mdpi.com

By employing a combination of these strategies—selective hydrolysis, re-alkylation/acylation of the hydroxyls, and transformation of the ketone—a diverse array of analogs can be systematically synthesized for applications in medicinal chemistry and materials science. nih.gov

Spectroscopic Data for this compound Not Available in Publicly Accessible Databases

A comprehensive search of scientific literature and chemical databases has revealed a lack of publicly available experimental spectroscopic data for the compound this compound, also known as 2',6'-diacetoxyacetophenone or 2-acetyl-1,3-phenylene diacetate. Consequently, the detailed analysis requested for the spectroscopic characterization and structural elucidation of this specific molecule cannot be provided at this time.

The required data, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), advanced two-dimensional NMR techniques (such as COSY, HSQC, and HMBC), Infrared (IR) spectroscopy, and Raman spectroscopy, are not present in the accessed scientific databases and publications. While data for the parent compound, 2',6'-dihydroxyacetophenone, and other related acetophenone derivatives are available, this information is not applicable to the diacetate derivative as per the specific constraints of the request.

Therefore, the generation of a scientifically accurate article adhering to the provided outline is not feasible without the foundational experimental data.

Spectroscopic Characterization and Structural Elucidation of 2 ,6 Dihydroxyacetophenone, Diacetate

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

A comprehensive search of scientific databases reveals a significant gap in the available mass spectrometry data for 2',6'-Dihydroxyacetophenone (B134842), diacetate.

High-Resolution Mass Spectrometry (HRMS)

No experimental High-Resolution Mass Spectrometry (HRMS) data for 2',6'-Dihydroxyacetophenone, diacetate appears to be published in readily accessible scientific literature. HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. In the absence of such data, the exact mass and, consequently, the unequivocal confirmation of the elemental formula of synthesized batches of this compound cannot be definitively verified through this method.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Similarly, there is no available Tandem Mass Spectrometry (MS/MS) data for this compound. MS/MS analysis is instrumental in determining the structure of a molecule by analyzing the fragmentation patterns of its ions. Without this data, the fragmentation pathways of the diacetate derivative under mass spectrometric conditions cannot be described. A theoretical analysis could propose likely fragmentation patterns, such as the loss of acetyl groups, but this would remain speculative without experimental validation.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of this compound has not been reported in the crystallographic databases. X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Crystal Packing, Unit Cell Parameters, and Lattice Interactions

Without a determined crystal structure, no information can be provided regarding the crystal packing, unit cell parameters (such as the dimensions of the unit cell and the angles between them), or the nature of intermolecular interactions (such as hydrogen bonding or van der Waals forces) that govern the crystal lattice.

Conformational Analysis and Torsional Strain in the Crystalline State

A crystallographic study would reveal the preferred conformation of the molecule in the solid state, including the dihedral angles between the phenyl ring and the acetyl and diacetate substituents. This would also allow for an analysis of any torsional strain within the molecule. In the absence of such data, any discussion of the solid-state conformation remains purely theoretical.

Computational Chemistry and Theoretical Investigations of 2 ,6 Dihydroxyacetophenone, Diacetate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. However, no specific studies have been published for 2',6'-Dihydroxyacetophenone (B134842), diacetate in this area.

Density Functional Theory (DFT) for Geometry Optimization and Stability

Density Functional Theory (DFT) is a common computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic energy. mdpi.comresearchgate.net For 2',6'-Dihydroxyacetophenone, diacetate, this would involve determining bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. Such calculations would provide insight into the molecule's stability. At present, no published DFT studies have reported these specific geometric or stability parameters for this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. escholarship.orgnih.gov The energy and shape of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). escholarship.org An FMO analysis for this compound would calculate the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and map their distribution across the molecule. This information is crucial for predicting its chemical behavior in reactions, but specific research detailing this for the diacetate derivative is absent from the literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical methods, particularly DFT, are frequently used to predict spectroscopic data. chemrxiv.orgresearchgate.net This includes calculating the expected chemical shifts in Nuclear Magnetic Resonance (NMR) spectra and the frequencies of molecular vibrations observed in Infrared (IR) and Raman spectroscopy. chemrxiv.org These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. However, no studies have been found that report the predicted NMR chemical shifts or vibrational frequencies for this compound.

Molecular Modeling and Simulation Techniques

These techniques are used to study the dynamic behavior of molecules and their interactions over time.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over time, providing a view of its dynamic behavior. youtube.comrsc.org For a flexible molecule like this compound, MD simulations would be used to explore its various possible shapes, or conformations, and determine their relative stabilities. This is particularly important for understanding how the molecule might change its shape to interact with other molecules. rsc.org There are no published MD simulation studies focused on the conformational analysis of this compound.

In Silico Studies of Molecular Interactions (if relevant to its chemical utility)

In silico studies use computational methods to investigate how a molecule might interact with biological targets, such as proteins or enzymes. researchgate.net These molecular docking or simulation studies are critical in fields like drug discovery to predict the binding affinity and mode of interaction of a compound with a specific receptor. researchgate.net Given the lack of defined chemical or biological applications for this compound in the available literature, no relevant in silico interaction studies have been performed or published.

Structure-Reactivity Relationship (SAR) Studies for Rational Design of Derivatives

The core structure is 2',6'-dihydroxyacetophenone, a naturally occurring phenolic compound. The addition of two acetate (B1210297) groups significantly alters its physicochemical profile. These acetate esters increase the lipophilicity of the parent molecule. This modification is a common strategy in medicinal chemistry to potentially enhance cell membrane permeability and bioavailability. However, the acetate groups are also susceptible to hydrolysis by esterase enzymes in a biological system, which would release the parent dihydroxyphenone. This suggests that this compound could act as a prodrug.

Theoretical investigations into the electronic properties of the molecule would likely reveal that the acetyl groups of the diacetate withdraw electron density from the phenyl ring, thereby influencing its reactivity. The steric hindrance introduced by the acetate groups at the 2' and 6' positions could also play a crucial role in how the molecule interacts with biological targets.

For the rational design of derivatives, several modification strategies can be proposed based on these initial SAR considerations. One approach would be to vary the acyl chain length of the ester groups. For instance, replacing the acetate groups with propionate (B1217596) or butyrate (B1204436) moieties would further increase lipophilicity, which could modulate the absorption and distribution of the resulting derivatives.

Another avenue for derivatization lies in modifying the acetyl group of the acetophenone (B1666503) core. The methyl group could be replaced with larger alkyl or aryl groups to explore the impact of steric bulk on activity. Furthermore, the carbonyl group offers a site for various chemical transformations to create derivatives with potentially different biological activities.

Substitutions on the phenyl ring present a third key area for rational drug design. Introducing various functional groups at the 3', 4', and 5' positions could systematically probe the electronic and steric requirements for optimal activity. For example, the introduction of electron-donating or electron-withdrawing groups would alter the electronic distribution across the entire molecule, potentially influencing its binding affinity to target proteins.

To systematically explore these possibilities, a quantitative structure-activity relationship (QSAR) study could be invaluable. nih.govresearchgate.net Such studies correlate variations in the physicochemical properties of a series of compounds with their biological activities. nih.govpensoft.net For a series of this compound derivatives, key descriptors such as logP (lipophilicity), molar refractivity (steric bulk), and Hammett constants (electronic effects) could be calculated and correlated with experimentally determined activities. nih.gov

The following table outlines a hypothetical set of derivatives designed to explore the SAR of this compound and the rationale behind their design.

Derivative IDR1 (at 2')R2 (at 6')R3 (on phenyl ring)Rationale for Design
DHAP-diacetate -OCOCH₃-OCOCH₃HParent Compound
DHAP-dipropionate -OCOCH₂CH₃-OCOCH₂CH₃HIncreased lipophilicity
DHAP-diacetate-4'-NO₂ -OCOCH₃-OCOCH₃4'-NO₂Introduce electron-withdrawing group
DHAP-diacetate-4'-OCH₃ -OCOCH₃-OCOCH₃4'-OCH₃Introduce electron-donating group
DHAP-diacetate-3'-Cl -OCOCH₃-OCOCH₃3'-ClExplore steric and electronic effects of a halogen

Role and Utility of 2 ,6 Dihydroxyacetophenone, Diacetate As a Key Intermediate in Organic Synthesis

Precursor in the Controlled Synthesis of 2',6'-Dihydroxyacetophenone (B134842)

The principal role of 2',6'-dihydroxyacetophenone, diacetate in synthesis is to serve as a protected and stable source of 2',6'-dihydroxyacetophenone. The acetate (B1210297) groups can be easily removed through hydrolysis, typically under basic conditions (e.g., using aqueous sodium hydroxide), to yield the parent dihydroxy compound. chemicalbook.com This deprotection step is often high-yielding and straightforward, allowing for the controlled release of the more reactive 2',6'-dihydroxyacetophenone precisely when needed in a synthetic sequence.

This strategy is particularly useful when other parts of a molecule must be modified without affecting the hydroxyl groups. Once the desired modifications are complete, the acetate groups are cleaved to reveal the dihydroxy functionality for further reactions. The synthesis of 2',6'-dihydroxyacetophenone itself can be achieved through various methods, such as the Fries rearrangement of resorcinol (B1680541) diacetate or the hydrolysis of coumarin (B35378) derivatives like 8-acetyl-4-methyl-umbelliferone. chemicalbook.comorgsyn.org In these pathways, the formation of an acetylated intermediate is a key step, highlighting the integral relationship between the diacetate and dihydroxy forms.

Building Block for the Construction of Complex Polyaromatic and Heterocyclic Ring Systems

Once deprotected to 2',6'-dihydroxyacetophenone, this intermediate becomes a versatile building block for constructing more elaborate molecular architectures, particularly heterocyclic ring systems. The presence of a ketone and two hydroxyl groups in a specific ortho and para arrangement allows for a variety of cyclization reactions.

For instance, 2',6'-dihydroxyacetophenone is a key starting material for the synthesis of coumarins and chromones. The Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst, can be adapted for dihydroxyacetophenones to create substituted coumarin frameworks. Similarly, reactions with appropriate reagents can lead to the formation of chromone (B188151) rings, which are core structures in many biologically active compounds. researchgate.net The strategic placement of the functional groups on the 2',6'-dihydroxyacetophenone ring guides these cyclization reactions, enabling the efficient construction of these important heterocyclic scaffolds.

Intermediate in the Development of Structurally Diverse Acetophenone (B1666503) Derivatives and Analogues

The reactivity of the hydroxyl and acetyl groups in 2',6'-dihydroxyacetophenone (derived from its diacetate) allows for its use as a scaffold to generate a wide range of structurally diverse analogues. d-nb.infochemimpex.com These modifications can be used to fine-tune the electronic and steric properties of the molecule, leading to compounds with varied chemical and biological activities. Selective hydrodeoxygenation, for example, can be used to reduce the acetyl group without affecting the aromatic ring, opening pathways to various alkylated phenol derivatives. d-nb.info

One of the most significant applications of 2',6'-dihydroxyacetophenone is in the synthesis of chalcones and flavonoids, two classes of compounds with extensive biological activities. innovareacademics.inaip.org Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation reaction between an acetophenone derivative and a substituted benzaldehyde. aip.orgresearchgate.net

In this reaction, 2',6'-dihydroxyacetophenone serves as the nucleophilic component, reacting with various aromatic aldehydes to produce 2',6'-dihydroxychalcones. researchgate.netmdpi.com These chalcones are not only important target molecules themselves but also serve as crucial precursors for flavonoids. The subsequent oxidative cyclization of the chalcone (B49325) intermediate, often facilitated by reagents like iodine in dimethyl sulfoxide (B87167) (DMSO), leads to the formation of the flavonoid core structure. innovareacademics.inresearchgate.net The use of 2',6'-dihydroxyacetophenone as the starting material directly installs a key hydroxyl group at the 5-position of the resulting flavone.

Table 1: Synthesis of Chalcones from 2',6'-Dihydroxyacetophenone

Reactant A Reactant B Base Catalyst Product

This interactive table summarizes the general Claisen-Schmidt condensation to form chalcones.

The derivatives synthesized from 2',6'-dihydroxyacetophenone, such as flavonoids, chalcones, and coumarins, are valuable intermediates in the pharmaceutical industry. chemimpex.comthegoodscentscompany.com This compound is explicitly mentioned as a useful intermediate for pharmaceuticals like antitussive and expectorant agents. google.com The various molecular frameworks constructed from this starting material have been investigated for a wide range of therapeutic applications.

For example, many synthetic flavonoids and chalcones exhibit anti-inflammatory, antioxidant, and anticancer properties. chemimpex.cominnovareacademics.in By using 2',6'-dihydroxyacetophenone as a foundational building block, chemists can efficiently synthesize libraries of these compounds with diverse substitutions, which can then be screened for potential drug candidates. Its role as a key intermediate allows for the systematic development of new therapeutic agents. researcher.life

Role in Specialized Chemical Research Methodologies and Applications

Beyond its role in synthetic chemistry, 2',6'-dihydroxyacetophenone has found utility in specialized analytical techniques, underscoring its versatility.

In the field of mass spectrometry, 2',6'-dihydroxyacetophenone (often abbreviated as DHAP) is widely used as a matrix for matrix-assisted laser desorption/ionization (MALDI). chemicalbook.com A MALDI matrix is a compound that co-crystallizes with an analyte and absorbs the laser energy, facilitating the soft ionization of the analyte molecule with minimal fragmentation.

DHAP has proven to be a particularly effective matrix for the analysis of specific classes of biomolecules, such as phosphopeptides and glycans. chemicalbook.com Its ability to promote efficient ionization makes it invaluable in proteomics and glycomics research. The process of using a chemical like DHAP to improve analytical detection is a form of derivatization, where the analyte's properties are modified by its environment (the matrix) to enhance its signal in the mass spectrometer. spectroscopyonline.comresearchgate.net

Table 2: List of Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
2',6'-Dihydroxyacetophenone 699-83-2 C₈H₈O₃
This compound Not readily available C₁₂H₁₂O₅
Resorcinol 108-46-3 C₆H₆O₂
8-acetyl-4-methyl-umbelliferone 2555-29-5 C₁₂H₁₀O₄
Sodium hydroxide (B78521) 1310-73-2 NaOH
Iodine 7553-56-2 I₂
Dimethyl sulfoxide (DMSO) 67-68-5 C₂H₆OS

Advanced Analytical Methodologies and Purity Assessment in Research on 2 ,6 Dihydroxyacetophenone, Diacetate

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatography is an indispensable tool for separating 2',6'-Dihydroxyacetophenone (B134842), diacetate from reaction mixtures, starting materials, and byproducts. The choice of technique depends on the scale of the separation and the analytical goal. The acetylation of the two hydroxyl groups significantly reduces the polarity of the parent compound, 2',6'-dihydroxyacetophenone, a key consideration in developing appropriate chromatographic methods.

For the purification of gram-scale quantities of synthesized 2',6'-Dihydroxyacetophenone, diacetate, flash column chromatography is the method of choice. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of organic solvents to separate compounds based on their differential adsorption.

Given that this compound is a moderately polar compound, a normal-phase chromatography setup is effective. Research on similar diacetoxyacetophenone derivatives has demonstrated successful purification using silica gel as the stationary phase. mdpi.com The mobile phase is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a slightly more polar solvent (such as ethyl acetate (B1210297) or methanol) to achieve optimal separation. The ideal solvent ratio is determined empirically using thin-layer chromatography (TLC).

For the precursor, 2',6'-dihydroxyacetophenone, a common mobile phase for silica gel column chromatography is a mixture of ethyl acetate and hexane, often in a 1:5 ratio. chemicalbook.com For the less polar diacetate derivative, the proportion of the non-polar component would likely need to be increased.

Table 1: Illustrative Column Chromatography Parameters for Acetophenone (B1666503) Derivatives

Parameter 2',6'-dihydroxyacetophenone (Precursor) 2-Chloro-3′,4′-diacetoxy-acetophenone (Analogue)
Stationary Phase Silica Gel chemicalbook.com Silica Gel mdpi.com
Mobile Phase Ethyl Acetate / Hexane (1:5) chemicalbook.com Dichloromethane / Methanol (B129727) (99:1) mdpi.com
Technique Short Column Chromatography chemicalbook.com Flash Column Chromatography mdpi.com

| Purpose | Bulk Purification chemicalbook.com | Isolation and Purification mdpi.com |

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique essential for assessing the purity of this compound and performing precise quantitative analysis. Due to the compound's aromatic structure, it possesses a strong chromophore, making UV detection a highly effective and sensitive method of analysis.

A reverse-phase (RP-HPLC) method is typically employed for compounds of this nature. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (like phosphoric acid or formic acid) to ensure sharp peak shapes. While specific HPLC methods for the diacetate are not widely published, methods for the parent compound, 2',6'-dihydroxyacetophenone, and unsubstituted acetophenone provide a strong basis for method development. sielc.com Commercial standards of 2',6'-dihydroxyacetophenone are often certified with purity levels of ≥99.5% as determined by HPLC. sigmaaldrich.com

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified this compound standard and plotting the detector response (peak area) against concentration. This allows for the accurate determination of the compound's concentration in unknown samples.

Table 2: Typical Reverse-Phase HPLC Parameters for Analysis of Acetophenones

Parameter General Conditions for Acetophenones
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / Water with 0.1% Phosphoric Acid sielc.com
Detection UV Spectrophotometry (e.g., at 254 nm)
Flow Rate 1.0 mL/min

| Purpose | Purity Assessment, Quantitative Analysis |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is particularly useful for detecting volatile impurities or residual solvents (e.g., from the synthesis or purification process) in a sample of this compound. The compound itself may be amenable to GC analysis, although its relatively high boiling point compared to unsubstituted acetophenone must be considered.

For analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds, while a Mass Spectrometer (MS) detector provides definitive identification of the separated components. osha.gov

Analysis of the precursor, 2',6'-dihydroxyacetophenone, by GC would typically require derivatization (e.g., silylation) of the hydroxyl groups to increase volatility and prevent peak tailing. The diacetate, lacking these free hydroxyls, is inherently more suitable for direct GC analysis.

Quality Control and Spectroscopic Fingerprinting in Research Laboratories

In a research context, quality control (QC) ensures that the this compound being used is of the required purity and identity for subsequent experiments. A combination of chromatographic and spectroscopic techniques is used to create a comprehensive "fingerprint" of the compound.

This fingerprint typically includes:

HPLC Chromatogram: Confirms the purity and provides the retention time, which is a characteristic of the compound under specific conditions.

Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the identity and arrangement of atoms. The presence of two acetate signals and the shifts in the aromatic proton signals compared to the dihydroxy precursor would be key identifiers for this compound.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For the diacetate, key absorptions would include the ester carbonyl (C=O) stretch (typically around 1760 cm⁻¹) and the ketone carbonyl stretch (around 1680 cm⁻¹), while the broad hydroxyl (-OH) stretch seen in the precursor would be absent.

By combining these techniques, a researcher can confidently confirm the identity, structure, and purity of a synthesized or purchased batch of this compound, ensuring the reliability and reproducibility of their research findings.

Q & A

Basic: What are the established synthetic routes for preparing 2',6'-Dihydroxyacetophenone and its diacetate derivative?

Methodological Answer:

  • Parent Compound Synthesis : A common method involves condensation of resorcinol with acetic acid derivatives. For example, 2',6'-Dihydroxyacetophenone can be synthesized via the Fries rearrangement of resorcinol monoacetate under acidic conditions (e.g., AlCl₃ catalysis) .
  • Diacetate Derivative : The diacetate is prepared by acetylating the hydroxyl groups using acetic anhydride in the presence of a catalyst (e.g., H₂SO₄ or pyridine). Reaction conditions (temperature, molar ratios) must be optimized to avoid over-acetylation or decomposition .
  • Key Steps :
    • Dissolve resorcinol in acetic anhydride.
    • Add catalytic H₂SO₄ and reflux at 80–90°C for 4–6 hours.
    • Quench with ice-water, extract with ethyl acetate, and purify via recrystallization.

Basic: How do solubility properties of 2',6'-Dihydroxyacetophenone influence experimental design?

Methodological Answer:

  • Solubility Data : The compound is soluble in polar aprotic solvents (DMSO, acetone) and chlorinated solvents (chloroform, dichloromethane) but poorly soluble in water .
  • Formulation Tips :
    • For biological assays, dissolve in DMSO (≤5% v/v) to avoid cytotoxicity.
    • For chromatography (HPLC), use acetonitrile:water (70:30) with 0.1% formic acid to enhance peak resolution .

Basic: What analytical techniques are recommended for characterizing 2',6'-Dihydroxyacetophenone and its derivatives?

Methodological Answer:

  • Structural Confirmation :
    • NMR : Use ¹H/¹³C NMR to identify hydroxyl protons (δ 9–12 ppm) and acetyl groups (δ 2.0–2.5 ppm for CH₃) .
    • HPLC-MS : Employ reverse-phase C18 columns with ESI-MS in negative ion mode (expected [M-H]⁻ at m/z 151 for the parent compound) .
  • Purity Assessment :
    • Melting point analysis (mp 156–158°C for the parent compound) and TLC (Rf ~0.5 in ethyl acetate:hexane 1:1) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antifungal efficacy)?

Methodological Answer:

  • Controlled Replication :
    • Standardize assay conditions (e.g., fungal strain, inoculum size, incubation time).
    • Include positive controls (e.g., fluconazole) and solvent controls (DMSO ≤1%) .
  • Dose-Response Analysis : Perform MIC assays across a concentration gradient (0.1–100 µg/mL) to identify threshold effects .
  • Mechanistic Studies : Use fluorescence microscopy (e.g., propidium iodide staining) to confirm membrane disruption as a mode of action .

Advanced: How can reaction conditions be optimized for scaling up diacetate synthesis?

Methodological Answer:

  • Parameter Screening :
    • Temperature : Use a Doehlert matrix design to test 50–100°C ranges.
    • Catalyst : Compare H₂SO₄ vs. ZnCl₂ for yield and byproduct formation.
  • In-line Monitoring : Employ FTIR to track acetyl group incorporation (C=O stretch at ~1750 cm⁻¹) .
  • Workflow :
    • Pilot batch (10 g scale) with continuous stirring and inert atmosphere (N₂) to prevent oxidation.
    • Purify via fractional distillation under reduced pressure (≤10 mmHg) .

Advanced: What strategies ensure the stability of 2',6'-Dihydroxyacetophenone diacetate under varying experimental conditions?

Methodological Answer:

  • Storage : Store at -20°C in desiccated, amber vials to prevent hydrolysis and photodegradation .
  • Stability Testing :
    • Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
    • pH-dependent stability: Test solubility in buffers (pH 2–9) to identify optimal formulation .

Advanced: How can derivatization (e.g., diacetate formation) enhance analytical detection limits?

Methodological Answer:

  • Rationale : Acetylation improves volatility for GC-MS analysis and reduces polarity for better chromatographic separation .
  • Protocol :
    • React 2',6'-Dihydroxyacetophenone with acetic anhydride (1:3 molar ratio).
    • Derivatize at 60°C for 2 hours.
    • Confirm via LC-MS (diacetate [M+Ac]⁺ at m/z 237) .

Advanced: How do substituent positions (e.g., diacetate vs. methoxy groups) affect chemical reactivity in cross-coupling reactions?

Methodological Answer:

  • Comparative Studies :
    • Synthesize analogs (e.g., 2',6'-dimethoxy vs. diacetate) and compare Suzuki-Miyaura coupling yields with aryl boronic acids .
    • Use DFT calculations (e.g., Gaussian 09) to model electron density at hydroxyl/acetyl groups and predict regioselectivity .
  • Experimental Validation :
    • Monitor reaction progress via ¹H NMR (disappearance of starting material protons at δ 6.5–7.5 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.